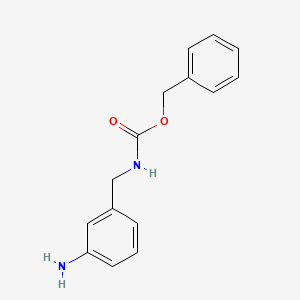

3-N-Cbz-Aminomethylaniline

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-N-Cbz-Aminomethylaniline typically involves the use of palladium-catalyzed carbonylative aminohomologation of aryl halides. This method is efficient and provides high yields of the desired product. Additionally, the compound can be synthesized through a one-pot amidation process involving N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . This reaction utilizes isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which then react with Grignard reagents to produce the corresponding amides .

Análisis De Reacciones Químicas

2.1. Protection and Deprotection of Amines

The Cbz (benzyloxycarbonyl) group serves as a protective group for amines, allowing for selective reactions without affecting the amine functionality. The protection of amines using Cbz-Cl can be achieved under mild conditions, typically involving:

-

Reaction Conditions : Mixing an amine with Cbz-Cl in a suitable solvent (e.g., dichloromethane) at room temperature.

-

Mechanism : The carbonyl carbon of Cbz-Cl is activated through hydrogen bonding with water, facilitating nucleophilic attack by the amine.

Deprotection can be accomplished through various methods, including:

-

Hydrogenolysis : Using palladium on carbon in the presence of hydrogen.

-

Nucleophilic Deprotection : Treatment with 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide at elevated temperatures .

2.2. Hydrolysis Reactions

Hydrolysis of the carbamate bond can occur under acidic or basic conditions, leading to the release of the corresponding amine and carbon dioxide.

-

Acidic Hydrolysis : The reaction proceeds via protonation of the nitrogen atom followed by nucleophilic attack by water.

-

Basic Hydrolysis : Involves hydroxide ions attacking the carbonyl carbon, leading to the formation of an amine and a carboxylic acid.

Research indicates that hydrolysis rates can vary significantly depending on pH and solvent conditions, with optimal rates observed at lower pH levels .

2.3. Coupling Reactions

3-N-Cbz-Aminomethylaniline can participate in various coupling reactions to form more complex structures:

-

Amide Formation : This compound can react with carboxylic acids or their derivatives (like acid chlorides) to form amides. The reaction typically requires activation of the carboxylic acid, often using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

-

Reactivity with Electrophiles : The amino group can undergo electrophilic substitution reactions, making it useful for synthesizing substituted anilines or other derivatives .

2.4. Reduction Reactions

Reduction of nitro groups or other reducible functionalities adjacent to the amino group can also be performed using various reducing agents:

-

Common Reducing Agents : Palladium on carbon with hydrogen gas or lithium aluminum hydride (LiAlH4) can effectively reduce nitro groups to amines.

-

Selective Reduction : The presence of the Cbz group allows for selective reductions without affecting other functional groups .

3.2. Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-N-Cbz-Aminomethylaniline can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to stabilize G-quadruplex DNA, which is implicated in cancer cell proliferation. A study demonstrated that certain derivatives showed promising IC50 values against human breast cancer xenografts, suggesting that modifications of this compound could lead to novel anticancer agents .

Antimicrobial Properties

The compound's derivatives have also been tested for antimicrobial activity. For example, nitrogen-containing heterocycles derived from similar structures have shown efficacy against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics . This positions this compound as a potential precursor for developing new antimicrobial agents.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, facilitating the creation of complex molecules. Notably, it has been utilized in the synthesis of peptide therapeutics and other biologically active compounds through various coupling reactions . The ability to protect the amine group with a carbobenzyloxy moiety enhances its stability during chemical transformations.

Click Chemistry Applications

The compound can participate in 'click' chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This reaction is crucial for creating diverse libraries of compounds with potential biological activities . The incorporation of this compound into these reactions can lead to the discovery of new drug candidates.

Materials Science

Polymer Chemistry

In materials science, derivatives of this compound have been investigated for their potential use in creating functional polymers. The amino group can be utilized to introduce various functionalities into polymer backbones, enhancing properties such as solubility and reactivity . This application is particularly relevant in developing smart materials and drug delivery systems.

Mecanismo De Acción

The mechanism of action of 3-N-Cbz-Aminomethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-N-Cbz-Aminomethylaniline can be compared to other carbamate compounds, such as:

t-Butyloxycarbonyl (Boc) Carbamate: Used as a protecting group for amines, removable with strong acid or heat.

Carboxybenzyl (Cbz) Carbamate: Contains a benzyl group and can be removed using catalytic hydrogenation.

Fluorenylmethoxy (FMoc) Carbamate: Removable with an amine base.

What sets this compound apart is its specific structure and reactivity, making it particularly useful in certain synthetic and research applications.

Actividad Biológica

3-N-Cbz-Aminomethylaniline, also known as 3-(Carbobenzyloxy)aminomethylaniline, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound by reviewing relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 176.22 g/mol

- IUPAC Name : 3-(benzyloxycarbonylamino)methylaniline

This compound features an amine group, which is significant for its biological interactions, and a carbobenzyloxy (Cbz) protecting group that enhances its stability and solubility.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study indicated that derivatives of aminomethylanilines exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in cancer research. A comparative study demonstrated that derivatives with similar structures inhibited cell proliferation in various cancer cell lines, such as breast and prostate cancer cells . The proposed mechanism includes the induction of apoptosis through activation of caspase pathways.

| Cancer Cell Line | IC (µM) | Assay Type |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | MTT Assay |

| PC-3 (Prostate Cancer) | 30 | Trypan Blue Exclusion |

| A549 (Lung Cancer) | 20 | MTT Assay |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. For antimicrobial activity, it may inhibit enzymes involved in peptidoglycan synthesis in bacteria or disrupt membrane integrity . In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Proposed Pathways

- Antimicrobial : Inhibition of transpeptidase enzymes leading to compromised cell wall integrity.

- Anticancer : Induction of apoptosis via activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

- Antimicrobial Efficacy Study : A laboratory study tested the efficacy of several aminomethylaniline derivatives against common pathogens. The results indicated that compounds with a Cbz group displayed enhanced activity compared to their unprotected counterparts .

- Cancer Cell Proliferation Inhibition : Research involving human cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

benzyl N-[(3-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c16-14-8-4-7-13(9-14)10-17-15(18)19-11-12-5-2-1-3-6-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFMBKSFAAEDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373867 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374554-26-4 | |

| Record name | 3-N-Cbz-Aminomethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 374554-26-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.